molecular formula C17H18O8S2 B3070730 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid CAS No. 1005494-37-0

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid

Cat. No.: B3070730
CAS No.: 1005494-37-0
M. Wt: 414.5 g/mol
InChI Key: FUGNUQSWIFVNFD-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid is an organic compound with the molecular formula C17H18O8S2 It is known for its unique structure, which includes a methoxy group, a tosyloxy group, and a benzylsulfonyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl group of 4-methoxybenzyl alcohol, followed by sulfonylation with p-toluenesulfonyl chloride to introduce the tosyloxy group. The resulting intermediate is then subjected to a sulfonylation reaction with a suitable sulfonylating agent to form the benzylsulfonyl group. Finally, the acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl groups can be reduced to form sulfides.

    Substitution: The tosyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-3-(tosyloxy)benzylsulfonyl)acetic acid.

    Reduction: Formation of 2-(4-Methoxy-3-(methylthio)benzylsulfonyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzylsulfonyl)acetic acid: Lacks the tosyloxy group, which may result in different reactivity and biological activity.

    2-(4-Tosyloxybenzylsulfonyl)acetic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    2-(4-Methoxy-3-(methylthio)benzylsulfonyl)acetic acid: Contains a methylthio group instead of a tosyloxy group, leading to different chemical properties.

Uniqueness

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid is unique due to the presence of both methoxy and tosyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-[[4-methoxy-3-(4-methylphenyl)sulfonyloxyphenyl]methylsulfonyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O8S2/c1-12-3-6-14(7-4-12)27(22,23)25-16-9-13(5-8-15(16)24-2)10-26(20,21)11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNUQSWIFVNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CS(=O)(=O)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132098
Record name 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005494-37-0
Record name 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005494-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid
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